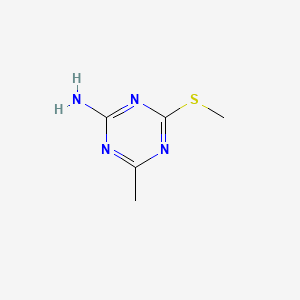

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

Descripción

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS: 27622-90-8) is a triazine derivative with the molecular formula C₅H₈N₄S and a molecular weight of 156.21 g/mol . Structurally, it features a triazine core substituted with a methyl group at position 4, a methylthio (-SCH₃) group at position 6, and an amine (-NH₂) at position 2. This compound is of interest in medicinal and agrochemical research due to the versatility of triazine derivatives in modulating biological activity through substituent variations .

Propiedades

IUPAC Name |

4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQORBMDQIUWHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182007 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27622-90-8 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,3,5-triazine ring followed by selective substitution at the 4- and 6-positions. The methylthio group at the 6-position is introduced via methylation of a thiol precursor or by nucleophilic substitution reactions.

Method 1: Methylation of 4-Amino-6-mercapto-1,3,5-triazine Derivative

A widely reported approach involves the methylation of a 4-amino-6-mercapto-1,3,5-triazine intermediate using methylating agents such as dimethyl sulfate in the presence of a base and catalyst.

| Parameter | Details |

|---|---|

| Starting Material | 4-Amino-6-mercapto-1,3,5-triazine |

| Methylating Agent | Dimethyl sulfate |

| Base | Anhydrous sodium carbonate |

| Catalyst | Potassium iodide |

| Solvent | Acetone |

| Temperature Range | 15–45 °C |

| Reaction Time | 2–5 hours |

| Yield | Up to 90% |

| Product Purity | ≥96% (by HPLC) |

Process Summary:

- The 4-amino-6-mercapto-1,3,5-triazine is suspended in acetone with sodium carbonate and potassium iodide.

- Dimethyl sulfate is added dropwise while maintaining the temperature between 15 and 45 °C.

- The reaction mixture is stirred for 2 to 5 hours.

- After completion, acetone is recovered by distillation.

- Water is added to precipitate the product, which is then filtered and dried to yield this compound.

- Mild reaction conditions.

- High yield and purity.

- Use of accessible and low-cost raw materials.

- Potassium iodide catalysis accelerates the reaction at normal temperature, reducing production time and cost.

Method 2: One-Pot Synthesis via Reaction of Acetamidine Derivatives and N-Cyanoimidocarbonates

Another synthetic route involves the reaction of acetamidine hydrochloride or O-alkylacetamidate hydrochloride with dialkyl N-cyanoimidocarbonate in the presence of a base, typically in methanol or similar solvents.

| Parameter | Details |

|---|---|

| Starting Materials | Acetamidine hydrochloride, dialkyl N-cyanoimidocarbonate |

| Solvent | Methanol (preferred), water, acetonitrile, toluene |

| Base | Sodium methoxide, potassium methoxide, sodium hydroxide, potassium hydroxide |

| Temperature Range | 0–65 °C (typically 10–25 °C) |

| Reaction Time | 0.5–4 hours (commonly 1–3 hours) |

| Yield | 84–93% |

Process Summary:

- Acetamidine hydrochloride is neutralized with a base in methanol at low temperature (~10 °C).

- Dialkyl N-cyanoimidocarbonate is added to the reaction mixture.

- The mixture is stirred for 1–2 hours at room temperature, sometimes followed by brief reflux.

- The product is isolated by filtration after precipitation or extraction, depending on the solvent.

- The product obtained is 2-amino-4-methyl-6-methoxy-1,3,5-triazine, which can be further converted to the methylthio derivative by substitution reactions.

Note: This method primarily yields the methoxy derivative, which serves as an intermediate for further functionalization to the methylthio compound.

Conversion of Methoxy to Methylthio Group

The 6-methoxy group in 2-amino-4-methyl-6-methoxy-1,3,5-triazine can be substituted by methylthio via nucleophilic substitution using methylthiolate salts or thiol reagents under controlled conditions.

Comparative Analysis of Preparation Methods

| Aspect | Methylation of Mercapto Intermediate (Method 1) | One-Pot Acetamidine Route (Method 2) |

|---|---|---|

| Starting Material Availability | Readily available mercapto-triazine | Acetamidine hydrochloride and N-cyanoimidocarbonate |

| Reaction Complexity | Moderate, requires methylation step | One-pot, simpler but yields methoxy intermediate |

| Reaction Conditions | Mild temperature (15–45 °C), acetone solvent | Mild temperature (0–65 °C), methanol solvent |

| Catalyst | Potassium iodide | Base (e.g., sodium methoxide) |

| Yield | Up to 90% | 84–93% (for methoxy intermediate) |

| Product Purity | ≥96% (direct product) | High purity intermediate, requires further step |

| Industrial Suitability | High, due to mild conditions and high yield | Suitable for intermediate synthesis |

Research Findings and Notes

- The methylation method using dimethyl sulfate and potassium iodide catalyst is industrially favorable due to its high yield, mild conditions, and safety profile.

- The one-pot synthesis of the methoxy intermediate is well-documented and provides a versatile precursor for further functionalization to the methylthio derivative.

- The choice of method depends on the availability of starting materials, desired scale, and downstream processing capabilities.

- No direct reports of alternative green or enzymatic methods for this compound were found in the reviewed literature.

- The methylation step requires careful control of temperature and stoichiometry to avoid side reactions and ensure high purity.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents & Conditions | Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methylation of 4-amino-6-mercapto-1,3,5-triazine | Dimethyl sulfate, Na2CO3, KI, acetone, 15–45 °C, 2–5 h | ~90 | ≥96 | Direct synthesis, industrially viable |

| 2 | One-pot synthesis of 2-amino-4-methyl-6-methoxy-1,3,5-triazine | Acetamidine hydrochloride, dialkyl N-cyanoimidocarbonate, base, methanol, 0–65 °C, 1–3 h | 84–93 | High | Intermediate for methylthio derivative |

| 3 | Conversion of methoxy to methylthio group | Methylthiolate salts or thiol reagents, nucleophilic substitution | Variable | Dependent on conditions | Requires additional step |

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: De-methylthio derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide and Pesticide Development

This compound has been explored as a potential herbicide and pesticide due to its ability to inhibit specific biochemical pathways in plants and pests. Research indicates that triazine derivatives can disrupt photosynthesis and other metabolic processes in target organisms, making them effective in controlling unwanted vegetation and pests.

Fungicidal Properties

Studies have shown that derivatives of 4-methyl-6-(methylthio)-1,3,5-triazin-2-amine exhibit antifungal activity. This property can be harnessed to develop fungicides that protect crops from fungal infections, thus enhancing agricultural productivity.

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that this compound derivatives possess cytotoxic properties against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been tested for its ability to protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases.

Antiviral Properties

The compound's structural features allow it to interact with viral proteins, potentially inhibiting viral replication. This opens avenues for developing antiviral agents targeting various viral infections.

Chemical Synthesis and Modifications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions enables the creation of more complex molecules with enhanced biological activities. For instance, modifications on the triazine ring can lead to derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of synthesized compounds based on this compound against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 3.6 µM to 11.0 µM, demonstrating significant anticancer activity. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing efficacy against tumor cells .

Case Study 2: Neuroprotection Research

In another study focusing on neuroprotection, researchers synthesized a series of triazine-pyrimidine hybrids derived from this compound. These compounds were tested on human microglial and neuronal cell models, revealing promising neuroprotective effects through mechanisms involving reduced oxidative stress and inflammation.

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Triazine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine increases electronegativity and metabolic stability compared to the methylthio group in the target compound .

- Aromatic vs.

- Methylthio vs. Methoxy : The methylthio group (-SCH₃) in the target compound offers greater lipophilicity than methoxy (-OCH₃), influencing solubility and membrane permeability .

Antileukemic Activity

Several 1,3,5-triazine derivatives with cycloamino and aryl substituents (e.g., 6-[4-(Trifluoromethyl)phenyl]-4-(indolin-1-yl)-1,3,5-triazin-2-amine) exhibit potent antileukemic activity (IC₅₀: 0.5–5.0 µM) . While direct data for this compound is unavailable, its structural analogs suggest that methylthio substituents may enhance cytotoxicity by modulating electron distribution in the triazine core .

Central Nervous System (CNS) Targeting

The methylthio group in the target compound could similarly influence receptor binding, though further studies are needed.

Herbicidal and Agrochemical Use

The methoxy-trifluoromethyl analog () and 2-amino-4-methoxy-6-methyl-1,3,5-triazine () are intermediates in herbicide synthesis. The methylthio group in the target compound may offer unique degradation pathways or soil persistence compared to methoxy derivatives.

Actividad Biológica

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family, characterized by a triazine ring with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmaceuticals and agriculture. Its unique structure allows it to interact with biological systems in ways that may inhibit certain enzymes or act as a ligand in biochemical assays.

The molecular formula of this compound is CHNS, with a molecular weight of 156.21 g/mol. The presence of both methyl and methylthio groups enhances its reactivity and biological potential. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or interacting with key residues within the enzyme's structure. This interaction can lead to the modulation of various biochemical pathways, including those involved in cancer and metabolic disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth and may serve as a basis for developing new antimicrobial agents.

2. Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been evaluated for its cytotoxic activity against different cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results suggest that it may induce apoptosis and inhibit cell proliferation in these cancer types.

3. Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase, which is relevant in neuropharmacology.

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via two primary approaches:

- Solvent-free interaction : Reacting 5-cyano-1,2,4-triazines with methylthio-containing precursors under controlled heating to retain the methylthio group .

- One-pot synthesis : Cotrimerization of nitriles (e.g., acetonitrile) with guanidine derivatives in the presence of catalysts (e.g., sodium methoxide). This method reduces purification steps and improves scalability .

Optimization strategies include: - Temperature control (0–5°C for exothermic steps to prevent side reactions) .

- Solvent selection (e.g., THF for nucleophilic substitutions, DMF for SNAr reactions) .

- Catalyst screening (e.g., Na2S for thiolation steps) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and methylthio group integrity. For example, the methylthio group typically resonates at δ 2.5–3.0 ppm in NMR .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ions (e.g., m/z 369 [M+H]) and fragmentation patterns to validate the triazine core .

- Ultra-Performance Liquid Chromatography (UPLC) : Achieves >95% purity verification with reverse-phase columns (e.g., C18) and gradient elution (acetonitrile/water) .

- Elemental Analysis : Confirm C, H, N, and S percentages to ensure stoichiometric consistency (e.g., CHNS requires 34.28% C, 4.03% H) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this triazine derivative?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at the 4-methyl and 6-methylthio positions. For example:

- Replace methylthio with sulfinyl/sulfonyl groups to modulate electron-withdrawing effects .

- Introduce aryl/heteroaryl groups at the 4-position to enhance receptor binding (e.g., fluorophenyl for CB2 agonism) .

- Bioactivity Assays :

- Receptor Binding : Radioligand displacement assays (e.g., for adenosine or cannabinoid receptors) .

- Anticancer Screening : MTT assays on leukemia (e.g., Jurkat) or solid tumor (e.g., prostate) cell lines .

- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets like the adenosine A receptor using AutoDock Vina. Prioritize docking poses where the triazine core forms π-π interactions with aromatic residues (e.g., Phe168) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for methylthio-to-sulfone substitutions to predict affinity changes .

Q. How should researchers address discrepancies in reported synthetic yields or bioactivity data across studies?

- Methodological Answer :

- Yield Discrepancies :

- Replicate reactions under identical conditions (solvent, temperature, catalyst loading) .

- Analyze byproducts via LC-MS to identify competing pathways (e.g., hydrolysis of methylthio groups) .

- Bioactivity Variability :

- Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Validate target engagement using orthogonal methods (e.g., Western blotting for downstream signaling proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.